molecular formula C10H10F2O2S B13353153 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane

3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane

Cat. No.: B13353153
M. Wt: 232.25 g/mol
InChI Key: AHIMARHAUHFRAM-UHFFFAOYSA-N
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Description

3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane: is a chemical compound that features a four-membered oxetane ring substituted with fluorine and a sulfinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane typically involves the tosylation of (3-fluorooxetan-3-yl)methanol followed by a reaction with 3-fluorothiophenol . The reaction conditions often require the use of dry solvents and inert atmosphere to prevent moisture-sensitive reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group in 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane can undergo oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane exerts its effects is related to its ability to interact with specific molecular targets. For instance, in antifibrotic applications, the compound reduces the activation of fibroblasts to myofibroblasts, which are key players in the development of fibrosis . This is achieved through the reduction of extracellular matrix proteins and pro-fibrotic factors.

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science.

Properties

Molecular Formula

C10H10F2O2S

Molecular Weight

232.25 g/mol

IUPAC Name

3-fluoro-3-[(3-fluorophenyl)sulfinylmethyl]oxetane

InChI

InChI=1S/C10H10F2O2S/c11-8-2-1-3-9(4-8)15(13)7-10(12)5-14-6-10/h1-4H,5-7H2

InChI Key

AHIMARHAUHFRAM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(CS(=O)C2=CC=CC(=C2)F)F

Origin of Product

United States

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